![molecular formula C16H16BrN5O2 B2412213 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899995-40-5](/img/structure/B2412213.png)
4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
- The tert-butyl group in this compound plays a crucial role in chemical transformations. Researchers have explored its use as a versatile hydrocarbon moiety in synthetic reactions . Its crowded structure influences reactivity patterns, making it valuable for creating new molecules and functional groups.
- Researchers have investigated the potential of the tert-butyl group for biocatalytic processes. Its unique reactivity may find applications in enzymatic reactions, where it could serve as a substrate or modulator .
- A derivative of this compound has been identified as an effective PDE4 inhibitor for treating inflammatory diseases. PDE4 inhibitors play a crucial role in modulating intracellular signaling pathways related to inflammation .
- Enantiopure tert-butanesulfinamide, a related compound, has gained attention due to its easy accessibility for large-scale reactions, diastereoselective conversions, and recyclability. Researchers have explored its use in asymmetric synthesis and other chemical processes .
- The compound is postulated to function as an alkylating agent, allowing the addition of alkyl groups to other molecules. This transformative process can alter the structure and function of target molecules, potentially impacting biological systems .
Chemical Transformations and Synthesis
Biocatalysis
PDE4 Inhibition for Anti-Inflammatory Therapies
Chiral Sulfinamide Reagents
Alkylating Agent Potential
properties
IUPAC Name |
4-bromo-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUWSIQTZUNBAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
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